molecular formula C14H20N4O2 B2992165 (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903856-03-0

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2992165
CAS No.: 1903856-03-0
M. Wt: 276.34
InChI Key: JAACOKIKTRTPBA-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a methyl group and an azetidine ring linked to a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and azetidine rings. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Imatinib: : A well-known tyrosine kinase inhibitor used in cancer treatment.

  • Piperazine derivatives: : Other compounds containing the piperazine ring with various substituents.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-16-5-7-17(8-6-16)14(19)18-10-13(11-18)20-12-3-2-4-15-9-12/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAACOKIKTRTPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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